

Spectroscopic Profile of 3-Chloro-5-nitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-5-nitrobenzoic acid

Cat. No.: B1585322

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloro-5-nitrobenzoic acid**, a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.^[1] The information is tailored for researchers, scientists, and professionals in drug development, offering a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside general experimental protocols.

Molecular Structure and Properties

- IUPAC Name: **3-Chloro-5-nitrobenzoic acid**
- Molecular Formula: $C_7H_4ClNO_4$ ^[2]
- Molecular Weight: 201.56 g/mol ^[2]
- Appearance: Pale brown solid^[1]
- Melting Point: 140-148 °C^[1]

Spectroscopic Data

The following sections present the available spectroscopic data for **3-Chloro-5-nitrobenzoic acid**. While complete experimental spectra are not publicly available, this guide summarizes key predicted and observed values from various sources.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of **3-Chloro-5-nitrobenzoic acid** and provides characteristic fragmentation patterns. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 201, corresponding to the compound's molecular weight.^[3] High-resolution mass spectrometry can provide the precise molecular formula.^[3]

Table 1: Mass Spectrometry Data for **3-Chloro-5-nitrobenzoic Acid**

Analysis Type	m/z Ratio	Interpretation
Molecular Ion Peak	201	$[M]^+$, corresponding to the molecular weight
Fragmentation Peak	157	Loss of the carboxyl group (-COOH)
Fragmentation Peak	156	Loss of the nitro group (-NO ₂)
Predicted Adduct (Positive Mode)	201.99016	$[M+H]^+$
Predicted Adduct (Positive Mode)	223.97210	$[M+Na]^+$
Predicted Adduct (Negative Mode)	199.97560	$[M-H]^-$

Source:^[3]^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for **3-Chloro-5-nitrobenzoic acid** are not readily available. However, based on the molecular structure and data for similar compounds, the following chemical shifts can be predicted.

¹³C NMR: The electron-withdrawing nature of the chloro, nitro, and carboxylic acid groups significantly influences the chemical shifts of the carbon atoms in the benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for **3-Chloro-5-nitrobenzoic Acid**

Carbon Atom	Predicted Chemical Shift (δ) in ppm	Reasoning
Carboxylic Acid (C=O)	165-170	Typical range for an aromatic carboxylic acid carbon.[3]
Aromatic Carbons	125-150	Deshielded due to the proximity of electron-withdrawing chloro and nitro groups.[3]

^1H NMR: The aromatic region of the ^1H NMR spectrum is expected to show signals corresponding to the three protons on the benzene ring. The exact chemical shifts and coupling constants would depend on the solvent used.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Chloro-5-nitrobenzoic acid** will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Key Infrared (IR) Absorption Bands for **3-Chloro-5-nitrobenzoic Acid**

Functional Group	Vibrational Mode	Predicted/Observed Wavenumber (cm^{-1})
Carboxylic Acid (O-H)	Stretching	Broad, ~2500-3300
Carboxylic Acid (C=O)	Stretching	~1700
Nitro Group (N-O)	Asymmetric & Symmetric Stretching	~1530 and ~1350
Aromatic Ring (C=C)	Stretching	~1590
Aromatic Ring Breathing	~1105 (experimental)	
Carbon-Chlorine (C-Cl)	Stretching	~700-800

Source:[3]

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of **3-Chloro-5-nitrobenzoic acid** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean NMR tube.^[5] Ensure the sample is fully dissolved.
- **Data Acquisition:** Record 1H and ^{13}C NMR spectra on a spectrometer, such as a 400 MHz or 500 MHz instrument.^[6]
- **Data Processing:** Apply a Fourier transform to the acquired data. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).^[5]

Infrared (IR) Spectroscopy

A common method for solid samples is the Potassium Bromide (KBr) disc technique.

- **Sample Preparation:** Grind 0.05-0.5 mg of **3-Chloro-5-nitrobenzoic acid** with approximately 100 mg of spectroscopic grade KBr in an agate mortar until a fine powder is obtained.^[7]
- **Disc Formation:** Place the mixture into a pellet press and apply high pressure (e.g., 10-12 tons/in 2) to form a transparent disc.^[7]
- **Data Acquisition:** Place the KBr disc in the sample holder of an IR spectrometer and record the spectrum. A background spectrum of a pure KBr disc should also be collected.

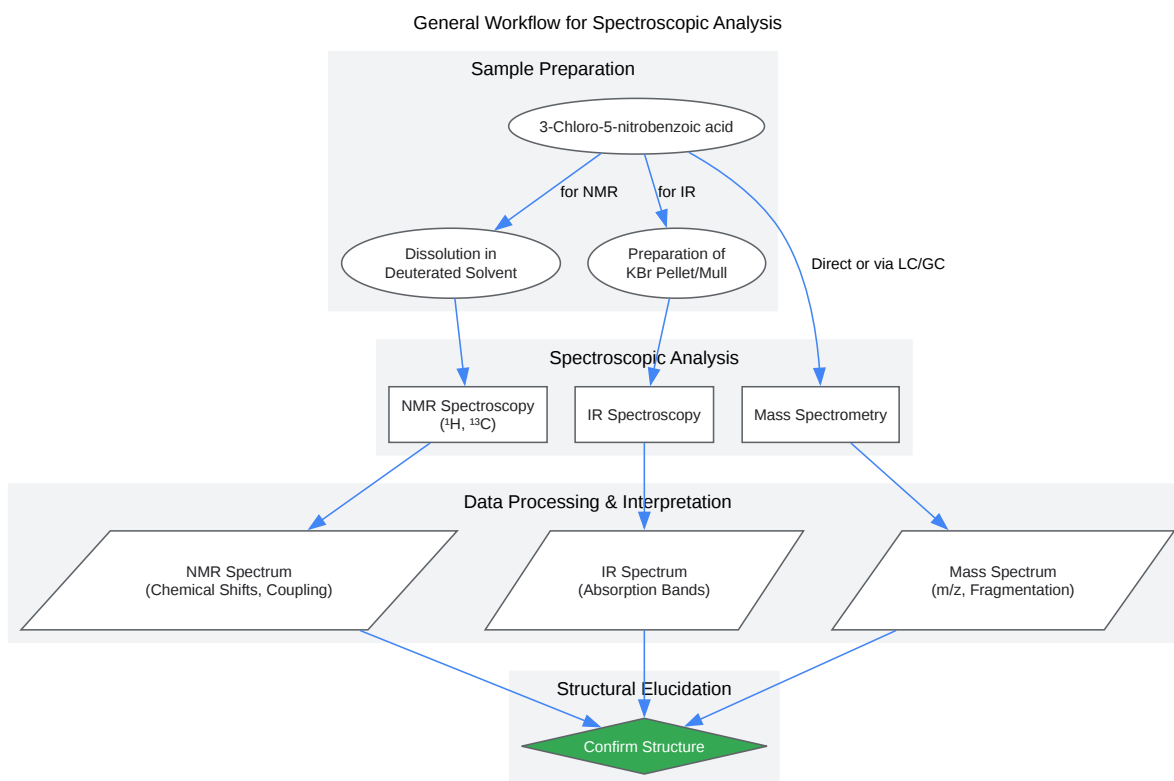
Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by a technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).^[2]
- **Ionization:** An appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used to generate ions.

- Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer, and a mass spectrum is generated.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3-Chloro-5-nitrobenzoic acid**.



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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

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